molecular formula C7H8OS B083005 2-Acetyl-3-methylthiophene CAS No. 13679-72-6

2-Acetyl-3-methylthiophene

Cat. No. B083005
CAS RN: 13679-72-6
M. Wt: 140.2 g/mol
InChI Key: YBJDKNXEWQSGEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Acetyl-3-methylthiophene (2A3MT) has been studied in various contexts, including its synthesis. For instance, the Gewald reaction has been utilized to synthesize novel 3-acetyl-2-aminothiophenes from cyanoacetone and 1,4-dithianyl-2,5-diols, which is a modified process relevant to 2A3MT synthesis (Eller & Holzer, 2006).

Molecular Structure Analysis

Chemical Reactions and Properties

In the realm of chemical reactions and properties, studies have shown that 2A3MT derivatives exhibit various reactivities. For example, the electronic structures and reactivities of acetylthiophene derivatives have been assessed using quantum chemical methods, highlighting their predominant reaction sites (Yarovenko et al., 2011).

Physical Properties Analysis

The physical properties of 2A3MT and its derivatives have been explored in different contexts. For instance, the acid-catalyzed polycondensation of 2-acetoxymethylthiophenes has been studied, providing insights into the kinetics and mechanisms underlying their physical properties (Stagnaro et al., 2003).

Scientific Research Applications

  • Automated Parallel Synthesis of Combinatorial Arrays of Individual Chalcone Derivatives

    • Application : 2-Acetyl-3-methylthiophene is used in the automated parallel synthesis of combinatorial arrays of individual chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit cytotoxic effects and have been associated with chemopreventive and anticancer activity.
  • Synthesis of 2-Hydroxy-4-(3-methylthiophen-2-yl)-4-oxobut-2-enoic Acid

    • Application : 2-Acetyl-3-methylthiophene is used in the synthesis of 2-hydroxy-4-(3-methylthiophen-2-yl)-4-oxobut-2-enoic acid . This compound could potentially have various applications in chemical and pharmaceutical industries.
  • Synthesis of Thiophene-Based Conjugated Polymers for Electronic and Optoelectronic Applications
    • Application : 2-Acetyl-3-methylthiophene can be used in the synthesis of thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .
  • Benchmarking Acetylthiophene Derivatives: Methyl Internal Rotations in the Microwave Spectrum of 2-Acetyl-5-Methylthiophene

    • Application : 2-Acetyl-3-methylthiophene is used in benchmarking acetylthiophene derivatives. The study focuses on the methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene .
    • Method : The microwave spectrum of 2-acetyl-5-methylthiophene was recorded using a molecular jet Fourier transform microwave spectrometer working in the frequency range of 2 to 26.5 GHz .
    • Results : The study yielded barriers to internal rotations of 301.811 (41) cm −1 and 157.2612 (13) cm −1, respectively .
  • Synthesis of Regioregular Thiophene-Based Conjugated Polymers for Electronic and Optoelectronic Applications Using Nickel and Palladium-Based Catalytic Systems

    • Application : 2-Acetyl-3-methylthiophene can be used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Future research could focus on further examining the effects of multiple methyl internal rotations . This could lead to a better understanding of the electronic effects transmitted through aromatic rings, as well as how different heteroatoms affect torsional barriers .

properties

IUPAC Name

1-(3-methylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJDKNXEWQSGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90159930
Record name 1-(3-Methyl-2-thienyl)ethan-1-one
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Molecular Weight

140.20 g/mol
Source PubChem
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Boiling Point

216.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-methylthiophene
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Product Name

2-Acetyl-3-methylthiophene

CAS RN

13679-72-6
Record name 2-Acetyl-3-methylthiophene
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Record name 3-Methyl-2-acetylthiophene
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Record name 1-(3-Methyl-2-thienyl)ethan-1-one
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Record name 1-(3-methyl-2-thienyl)ethan-1-one
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Record name 3-METHYL-2-ACETYLTHIOPHENE
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Record name 2-Acetyl-3-methylthiophene
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URL http://www.hmdb.ca/metabolites/HMDB0041502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2-Acetyl-3-methylthiophene and 2-acetyl-4-methylthiophene are prepared by acetylation of commercially-available 3-methylthiophene with acetic anhydride in the presence of phosphoric acid by the procedure of Hartough and Kosak, J. Am. Chem. Soc., 69, 3093 (1974). Using the same procedure with commercial 2-methylthiophene provides 2-acetyl-5-methylthiophene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
C Dindić, HVL Nguyen - ChemPhysChem, 2021 - Wiley Online Library
… In the present study, the LAMs of 2-acetyl-3-methylthiophene (2A3MT), illustrated in Figure 2, will be probed by a combination of microwave spectroscopy and quantum chemistry. …
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
A rotating-bomb combustion calorimeter was used to determine the standard (p ∘ =0.1MPa) molar enthalpies of combustion, Δ c H m ∘ , of the liquids 2-acetyl-3-methylthiophene, 2-…
Number of citations: 26 www.sciencedirect.com
C Dindić, HVL Nguyen - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
… The FTMW results on 2-acetyl-3-methylthiophene (2A3MT) 23 and 2-acetyl-4-methylthiophene (2A4MT) 24 have been recently published. To further examine the effects of multiple …
Number of citations: 3 pubs.rsc.org
C Dindić, J Ludovicy, V Terzi, A Lüchow… - Physical Chemistry …, 2022 - pubs.rsc.org
… of 306.2 cm −1 found for the anti-conformer of 2-acetyl-3-methylthiophene 65 (see (Fig. 7)). … only two data points, 2AT and 2-acetyl-3-methylthiophene, 65 where the syn-conformer is …
Number of citations: 9 pubs.rsc.org
C Dindić, M Barth, HVL Nguyen - … Acta Part A: Molecular and Biomolecular …, 2022 - Elsevier
… As a follow up of our recent work on 2-acetyl-3-methylthiophene (2A3MT) where the second methyl top is at the 3-position of the ring [41], we progress with 2-acetyl-4-methylthiophene (…
Number of citations: 6 www.sciencedirect.com
M Sakaguchi, T Shibamoto - Journal of Agricultural and Food …, 1978 - ACS Publications
Thirty-nine compounds produced from the reaction of D-glucose with hydrogen sulfide in aqueous solution were identified by a GC-MS technique. The major volatiles obtained from this …
Number of citations: 37 pubs.acs.org
RD Schuetz, WH Houff - Journal of the American Chemical …, 1955 - ACS Publications
… The products of the 2-acetyl-, 2-propionyl-, 2-n-butyryl-and 2-acetyl-3-methylthiophene were con-taminated by their corresponding dehydration products. This dehydration of the hydroxy …
Number of citations: 11 pubs.acs.org
HD Hartough - Analytical Chemistry, 1948 - ACS Publications
… Another interesting differentiation can be drawn in colors produced with 2-acetyl-3-methylthiophene and with 2-acetyl-4methylthiophene. Agitation of the two-phase system produces a …
Number of citations: 10 pubs.acs.org
JG Pucknat - 1966 - search.proquest.com
211 Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. INTRODUCTION The purpose of the present investigation was to …
Number of citations: 2 search.proquest.com
RD Schuetz, WH Houff - Journal of the American Chemical …, 1955 - ACS Publications
… obtained except in the instances where 2-acetyl-3-methylthiophene served as the carbonyl component. The low yields, 20- … Approximately half of the 2acetyl-3 -methylthiophene was …
Number of citations: 8 pubs.acs.org

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